Helilandin B
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Overview
Description
Preparation Methods
Helilandin B can be synthesized through the condensation of 2-hydroxy-4,5,6-trimethoxyacetophenone with benzaldehyde in the presence of alcoholic potassium hydroxide The reaction typically yields yellow or orange-yellow crystalline solids
Chemical Reactions Analysis
Helilandin B undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding flavanones.
Reduction: Reduction reactions can convert this compound into various reduced forms.
Substitution: Substitution reactions involving different reagents can modify the methoxy groups on the phenyl ring.
Common reagents used in these reactions include potassium hydroxide, sulfuric acid, and various aldehydes. The major products formed from these reactions are typically flavanones and other chalcone derivatives.
Scientific Research Applications
Helilandin B has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the synthesis of other chalcones and flavanones.
Biology: this compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of Helilandin B involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways. The exact molecular targets are still under investigation, but it is known to interact with enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Helilandin B is unique due to its specific structure and the presence of multiple methoxy groups on the phenyl ring. Similar compounds include:
Pashanone: Another chalcone with a similar oxygenation pattern.
Other Chalcones: Various chalcones with different substitution patterns on the phenyl ring.
Compared to these compounds, this compound stands out for its specific biological activities and potential therapeutic applications.
Properties
CAS No. |
70185-52-3 |
---|---|
Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
(E)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H18O5/c1-21-15-11-14(20)16(18(23-3)17(15)22-2)13(19)10-9-12-7-5-4-6-8-12/h4-11,20H,1-3H3/b10-9+ |
InChI Key |
PSHNFUINYKNYTK-MDZDMXLPSA-N |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)OC)OC |
Origin of Product |
United States |
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